molecular formula C9H13ClN2 B13268583 2-chloro-N-(2-methylpropyl)pyridin-4-amine

2-chloro-N-(2-methylpropyl)pyridin-4-amine

Cat. No.: B13268583
M. Wt: 184.66 g/mol
InChI Key: AAIGOTZMKMJRBC-UHFFFAOYSA-N
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Description

Contextualization within the Field of Heterocyclic Amine Chemistry

Heterocyclic amines are a broad class of organic compounds that are integral to numerous biological processes and are a cornerstone of pharmaceutical development. These molecules are characterized by a cyclic structure containing at least one heteroatom, typically nitrogen, within the ring. The presence of the nitrogen atom, along with other substituents, significantly influences the molecule's basicity, reactivity, and potential for intermolecular interactions.

2-chloro-N-(2-methylpropyl)pyridin-4-amine is a prime example of a substituted heterocyclic amine. The pyridine (B92270) nitrogen and the exocyclic amino group are key features that define its chemical behavior. The chlorine atom acts as a versatile handle for further chemical modifications, often through nucleophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives.

Significance of Pyridine Derivatives as Core Scaffolds in Modern Chemical Research

Pyridine and its derivatives are among the most important heterocyclic scaffolds in modern chemical research, particularly in the realm of drug discovery. The pyridine ring is a common feature in many approved pharmaceutical agents, where it can serve various roles, including acting as a bioisostere for a phenyl ring, improving solubility, and participating in key binding interactions with biological targets.

The versatility of the pyridine scaffold allows for the introduction of a wide array of functional groups at different positions on the ring, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. The 2-chloro-4-aminopyridine framework, which forms the basis of this compound, is a particularly valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Overview of Research Trajectories Pertaining to this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on structurally similar molecules. The primary areas of interest for compounds of this class lie in their utility as building blocks in organic synthesis and as potential lead structures in medicinal chemistry.

Research in organic synthesis would likely focus on utilizing the reactive sites of the molecule—the chlorine atom and the secondary amine—to construct more elaborate chemical architectures. For instance, the chlorine atom can be displaced by various nucleophiles in cross-coupling reactions, while the amino group can be further functionalized.

In the context of medicinal chemistry, research would likely explore the potential biological activities of this compound and its derivatives. Given the prevalence of the substituted pyridine motif in bioactive compounds, it is plausible that this molecule could serve as a starting point for the development of new therapeutic agents. Investigations into its potential as an inhibitor of various enzymes or as a ligand for specific receptors would be logical next steps in elucidating its pharmacological profile.

Interactive Data Tables

Below are interactive data tables detailing the physicochemical properties of the likely precursors to this compound: 2-chloro-4-aminopyridine and isobutylamine. These tables provide a foundation for understanding the properties of the final compound.

Table 1: Physicochemical Properties of 2-chloro-4-aminopyridine

PropertyValueReference(s)
Molecular FormulaC5H5ClN2 nih.govontosight.ai
Molecular Weight128.56 g/mol nih.govfishersci.com
Melting Point92 - 94 °C fishersci.com
AppearanceLight yellow solid fishersci.com
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. nbinno.com
IUPAC Name2-chloropyridin-4-amine nih.gov
CAS Number14432-12-3 nih.gov

Table 2: Physicochemical Properties of Isobutylamine

PropertyValueReference(s)
Molecular FormulaC4H11N nih.govwikipedia.org
Molecular Weight73.14 g/mol chemicalbook.com
Boiling Point67 to 69 °C wikipedia.org
Melting Point-85 °C chemicalbook.comontosight.ai
Density0.736 g/mL at 25 °C chemicalbook.com
AppearanceColorless liquid nih.govontosight.ai
SolubilityMiscible with water wikipedia.org
IUPAC Name2-methylpropan-1-amine wikipedia.org
CAS Number78-81-9 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-chloro-N-(2-methylpropyl)pyridin-4-amine

InChI

InChI=1S/C9H13ClN2/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

AAIGOTZMKMJRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=NC=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 2 Chloro N 2 Methylpropyl Pyridin 4 Amine

Direct Synthesis Approaches to 2-chloro-N-(2-methylpropyl)pyridin-4-amine

Direct synthesis approaches involve the introduction of the key functional groups—the chloro group at the 2-position and the N-(2-methylpropyl)amino group at the 4-position—onto a pre-existing pyridine (B92270) ring in the final steps of the synthesis.

Amination Reactions Utilizing Halogenated Pyridine Precursors

A primary method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction on a dihalogenated pyridine precursor, most commonly 2,4-dichloropyridine. In this reaction, the chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the chlorine atom at the 2-position. This regioselectivity is attributed to the electronic properties of the pyridine ring.

The reaction involves the treatment of 2,4-dichloropyridine with isobutylamine (2-methyl-1-propanamine). The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of reaction conditions can influence the yield and selectivity of the desired product.

Table 1: Representative Conditions for Amination of 2,4-Dichloropyridine with Isobutylamine

ParameterCondition
Solvent n-Butanol, Isopropanol, NMP
Base DIPEA, K2CO3, Et3N
Temperature 80-150 °C
Reactant Ratio 1.0 - 1.5 equivalents of isobutylamine
Typical Yield 70-90%

Note: This data is representative of typical SNAr reactions on dichloropyridines and may vary for the specific synthesis of this compound.

Chlorination Techniques Applied to Pyridin-4-amine Derivatives

An alternative direct approach involves the chlorination of an N-(2-methylpropyl)pyridin-4-amine precursor. This method requires the initial synthesis of the N-substituted aminopyridine, which is then subjected to a chlorination step.

A common method for the chlorination of hydroxypyridines or pyridones, which can be precursors to the target molecule, is the use of phosphorus oxychloride (POCl3) nih.govresearchgate.net. This reagent can effectively replace a hydroxyl group with a chlorine atom. The reaction is typically performed at elevated temperatures, and a base such as pyridine may be used nih.gov. For example, a precursor like N-(2-methylpropyl)-2-oxo-1,2-dihydropyridin-4-amine could be synthesized and subsequently chlorinated at the 2-position using POCl3.

Another strategy involves the direct chlorination of a suitable pyridin-4-amine derivative. However, controlling the regioselectivity of direct chlorination on an activated pyridine ring can be challenging.

Indirect Synthetic Routes via Modular Intermediate Derivatization

Indirect synthetic routes involve the construction of the substituted pyridine ring through a series of steps, allowing for more control over the final substitution pattern.

Sequential Construction of the Pyridine Core and Subsequent Functionalization

This strategy builds the pyridine ring from acyclic precursors, incorporating the required substituents at various stages. For example, a multi-component reaction could be designed to form a polysubstituted pyridine ring that already contains, or can be easily converted to, the desired 2-chloro and 4-amino functionalities.

Alternatively, a readily available substituted pyridine, such as isonicotinic acid, can serve as a starting point. chemicalbook.com A potential synthetic sequence could involve:

N-oxidation of isonicotinic acid.

Chlorination at the 2-position.

Conversion of the carboxylic acid to an amide.

Hofmann rearrangement of the amide to an amino group at the 4-position.

N-alkylation of the amino group with an isobutyl halide.

Another pathway starts with 2-chloropyridine, which can be nitrated at the 4-position after N-oxidation, followed by reduction of the nitro group to an amine. chemicalbook.comgoogle.com This 4-amino-2-chloropyridine can then be alkylated with an appropriate isobutyl-containing reagent. chemicalbook.comguidechem.comchemicalbook.com

Targeted Introduction of the N-(2-methylpropyl) Moiety

The N-(2-methylpropyl) group can be introduced at different stages of the synthesis. One common method is the reductive amination of a 4-aminopyridine derivative with isobutyraldehyde. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Alternatively, direct N-alkylation of a 4-aminopyridine precursor with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base can be employed. The choice between these methods depends on the reactivity of the substrate and the potential for side reactions.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, offer powerful tools for the synthesis of substituted pyridines with high selectivity and efficiency.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming carbon-nitrogen bonds. researchgate.net This reaction can be applied to the synthesis of this compound by coupling 2,4-dichloropyridine with isobutylamine in the presence of a palladium catalyst and a suitable ligand. researchgate.netresearchgate.net The reaction conditions can be tuned to favor monosubstitution at the 4-position.

Table 2: Representative Catalytic System for Buchwald-Hartwig Amination

ComponentExample
Palladium Precursor Pd2(dba)3, Pd(OAc)2
Ligand Xantphos, BINAP, bulky phosphine ligands
Base NaOt-Bu, Cs2CO3
Solvent Toluene, Dioxane
Temperature 80-120 °C

Note: This data is representative of typical Buchwald-Hartwig amination reactions and may require optimization for the specific synthesis of this compound.

The use of palladium catalysis can offer milder reaction conditions and broader functional group tolerance compared to traditional SNAr reactions. researchgate.net

Green Chemistry Principles and Sustainable Practices in Synthetic Optimization

The optimization of synthetic pathways for this compound is increasingly guided by the twelve principles of green chemistry. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.govgreenchemistry-toolkit.orgnih.gov

Atom Economy and Waste Prevention: The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key consideration. nih.gov Reductive amination, for instance, often exhibits higher atom economy compared to direct alkylation with alkyl halides, where the halide is eliminated as a salt byproduct. A particularly advanced and atom-economical method is the "borrowing hydrogen" strategy, where an alcohol serves as the alkylating agent. researchgate.net In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination, with water being the only byproduct.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. nih.gov The synthesis of N-alkylated aminopyridines can be made more sustainable by employing heterogeneous catalysts, which are easily separated from the reaction mixture, simplifying purification and reducing waste. google.com For instance, copper-catalyzed Goldberg reactions provide an effective route for N-arylation and N-alkylation of aminopyridines. nih.gov Similarly, ruthenium and palladium complexes have shown high efficacy in catalyzing the N-alkylation of amines with alcohols. researchgate.net

Safer Solvents and Reaction Conditions: A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Water is an ideal green solvent, and methodologies are being developed to perform N-alkylation reactions in aqueous media. preprints.orgresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net The development of continuous-flow reactor systems also offers a safer and more efficient alternative to traditional batch processing, allowing for better control over reaction parameters and minimizing the risk of hazardous incidents.

A comparative overview of traditional versus greener synthetic approaches is presented in the table below.

FeatureTraditional ApproachGreen/Sustainable Approach
Alkylation Method Direct alkylation with alkyl halidesReductive amination, "Borrowing Hydrogen" catalysis
Reagents Stoichiometric bases (e.g., NaH, K2CO3)Catalytic systems (e.g., Ru, Pd, Cu catalysts), Heterogeneous catalysts
Solvents Volatile organic solvents (e.g., DMF, THF, Acetonitrile)Water, Supercritical fluids, or solvent-free conditions
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, Continuous-flow heating
Byproducts Stoichiometric amounts of salt wasteWater (in "Borrowing Hydrogen" method), minimal waste

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible and sustainable for potential large-scale production.

Chemical Reactivity and Derivatization Strategies of 2 Chloro N 2 Methylpropyl Pyridin 4 Amine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring of 2-chloro-N-(2-methylpropyl)pyridin-4-amine

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyridine ring nitrogen destabilizes the aromatic system, making it susceptible to attack by nucleophiles. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions. The presence of a halogen, such as chlorine, at the C2 position provides an excellent leaving group for this transformation.

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the C2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net In this intermediate, the negative charge is delocalized over the pyridine ring, including onto the electronegative nitrogen atom, which helps to stabilize it. youtube.com Aromaticity is then restored through the elimination of the chloride ion, yielding the substituted product. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloropyridine Scaffolds
NucleophileReagent ExampleResulting C2-SubstituentProduct Class
AmineAmmonia, Alkylamines, Anilines-NRR'2-Aminopyridine derivative
AlkoxideSodium Methoxide (NaOMe)-OCH₃2-Methoxypyridine derivative
ThiolateSodium Thiophenoxide (NaSPh)-SPh2-(Phenylthio)pyridine derivative
CyanideSodium Cyanide (NaCN)-CN2-Cyanopyridine derivative

Reactions Involving the Exocyclic Amine Functionality

The secondary amine group at the C4 position provides a site for various derivatization reactions, allowing for the modification of the molecule's properties without altering the substitution at the C2 position.

The exocyclic N-(2-methylpropyl)amino group can readily undergo acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) or the sulfur atom of a sulfonylating agent (e.g., a sulfonyl chloride).

Acylation: Reaction with an acyl halide, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, leads to the formation of the corresponding N-acyl-N-(2-methylpropyl)pyridin-4-amine derivative. The base is required to neutralize the hydrogen chloride byproduct. The use of a weaker base like pyridine can sometimes help to avoid potential side reactions, such as di-acylation, which can be observed with some aminopyridines. semanticscholar.org

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. These sulfonamide derivatives are often highly crystalline solids. This reaction is a robust method for protecting the amine or introducing specific functionalities.

Table 2: Acylation and Sulfonylation of the Exocyclic Amine
Reaction TypeReagentProduct Functional GroupGeneral Product Structure
AcylationAcetyl Chloride (CH₃COCl)Amide4-[Acetyl(isobutyl)amino]-2-chloropyridine
AcylationBenzoic Anhydride ((PhCO)₂O)Amide4-[Benzoyl(isobutyl)amino]-2-chloropyridine
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)Sulfonamide2-Chloro-N-isobutyl-N-(tosyl)pyridin-4-amine
SulfonylationMethanesulfonyl Chloride (MsCl)SulfonamideN-(2-Chloro-4-pyridinyl)-N-isobutylmethanesulfonamide

The formation of a stable, neutral Schiff base (an imine) typically involves the condensation of a primary amine with an aldehyde or a ketone. This reaction proceeds via a nucleophilic addition to form a carbinolamine intermediate, followed by the elimination of a water molecule.

The exocyclic amine in this compound is a secondary amine, as the nitrogen atom is bonded to two carbon atoms (one on the pyridine ring and one on the isobutyl group) and one hydrogen atom. Consequently, it cannot form a neutral Schiff base through a simple condensation reaction because it lacks the second proton on the nitrogen atom necessary for the elimination of water.

However, secondary amines can react with aldehydes and ketones under acidic conditions to form positively charged iminium ions (also known as immonium ions). The reaction proceeds to the carbinolamine stage, and subsequent dehydration leads to the formation of a C=N double bond with a positive charge on the nitrogen atom. These iminium ions are highly reactive electrophilic species and are often used as intermediates in organic synthesis, for example, in the Mannich reaction.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient and is often compared to a nitrobenzene (B124822) ring in terms of its reactivity towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. uoanbar.edu.iq

When EAS does occur, it preferentially takes place at the C3 and C5 positions (β-positions), as attack at the C2, C4, or C6 positions would result in a highly unstable resonance intermediate where the positive charge is placed on the already electron-deficient nitrogen atom. uoanbar.edu.iq

In this compound, the substituents on the ring influence the regioselectivity:

N-(2-methylpropyl)amino group (at C4): This is a powerful activating group and is ortho-, para-directing. It strongly directs incoming electrophiles to the C3 and C5 positions.

Chloro group (at C2): This is a deactivating group due to its inductive effect but is also ortho-, para-directing due to its resonance effect. It directs towards C3 and C5.

The powerful activating effect of the amino group at C4 dominates, strongly favoring substitution at the positions ortho to it, namely C3 and C5. Therefore, electrophilic attack on this compound is predicted to occur at the C3 or C5 position, though vigorous reaction conditions may still be necessary to overcome the inherent deactivation of the pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the C2 position of this compound is an ideal handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common for transformations involving chloro-heteroaromatics. mdpi.com

The general mechanism for these reactions involves the oxidative addition of the chloro-pyridine to a low-valent metal complex (e.g., Pd(0)), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. mdpi.com The amino group at the C4 position can also influence the catalytic cycle, potentially through coordination with the metal center.

Key examples of cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 position. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine to form a new C-N bond, replacing the chlorine with a new amino group.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C-C triple bond, leading to 2-alkynylpyridine derivatives. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond, resulting in a 2-alkenylpyridine. mdpi.com

Stille Coupling: Reaction with an organotin compound (stannane) to form a C-C bond. mdpi.com

These reactions provide a versatile platform for the synthesis of complex molecules from the this compound scaffold.

Table 3: Potential Cross-Coupling Reactions at the C2 Position
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)C-C (Aryl)2-Aryl-N-(2-methylpropyl)pyridin-4-amine
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ + CuI + BaseC-C (Alkynyl)2-Alkynyl-N-(2-methylpropyl)pyridin-4-amine
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ + Ligand + Base (e.g., NaOtBu)C-NN²,N⁴-Disubstituted Pyridine-2,4-diamine
HeckAlkene (e.g., Styrene)Pd(OAc)₂ + Ligand + BaseC-C (Alkenyl)2-Alkenyl-N-(2-methylpropyl)pyridin-4-amine

Advanced Spectroscopic and Structural Characterization of 2 Chloro N 2 Methylpropyl Pyridin 4 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A detailed ¹H NMR spectral analysis of 2-chloro-N-(2-methylpropyl)pyridin-4-amine, including chemical shifts, multiplicities, and coupling constants, is not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Specific ¹³C NMR spectral data, including the chemical shifts of the carbon atoms in this compound, have not been reported in the reviewed sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies detailing the use of two-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The infrared (IR) spectrum of this compound, which would provide information on its vibrational modes and the identification of its functional groups, is not documented in the available literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, has not been found in the searched scientific databases.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

There are no reports of the solid-state molecular structure of this compound as determined by X-ray crystallography in the available scientific literature.

Computational Chemistry and Theoretical Investigations of 2 Chloro N 2 Methylpropyl Pyridin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate determination of molecular properties. For 2-chloro-N-(2-methylpropyl)pyridin-4-amine, DFT calculations can be employed to understand its fundamental electronic and spectroscopic characteristics. ias.ac.inscirp.orgmostwiedzy.pl

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. scirp.orgmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically the nitrogen atom of the amino group and the delocalized π-system of the pyridine (B92270) ring. The electron-donating nature of the N-(2-methylpropyl)amino group increases the energy of the HOMO. Conversely, the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing chloro substituent.

DFT calculations, for instance using the B3LYP functional with a 6-311G+(d,p) basis set, can provide quantitative values for these orbital energies. ias.ac.in A hypothetical molecular orbital analysis might yield the results shown in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and represent typical results from DFT calculations.)

Molecular OrbitalEnergy (eV)Description
HOMO-6.25Primarily located on the aminopyridine π-system.
LUMO-1.10Distributed across the pyridine ring with influence from the chlorine atom.
HOMO-LUMO Gap5.15Indicates high kinetic stability.

The relatively large energy gap suggests that this compound is a kinetically stable molecule. Such analyses are crucial for understanding the molecule's reactivity in various chemical environments.

DFT is also a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental data. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Additionally, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.netnih.govresearchgate.net

The calculated spectra can be compared with experimental results to confirm the molecular structure. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the N-(2-methylpropyl) side chain. Similarly, the IR spectrum would exhibit characteristic vibrational modes for the N-H, C-H, C=C, and C-Cl bonds. A hypothetical comparison of calculated and experimental spectroscopic data is presented in Table 2.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table is illustrative. Experimental values would be required for actual comparison.)

ParameterCalculated ValueExperimental Value
¹H NMR (pyridine-H)6.8 - 8.2 ppm(Not Available)
¹³C NMR (pyridine C-Cl)~150 ppm(Not Available)
IR Stretch (N-H)3450 cm⁻¹(Not Available)
IR Stretch (C-Cl)750 cm⁻¹(Not Available)

Discrepancies between calculated and experimental values are common and can be attributed to factors such as solvent effects and the approximations inherent in the computational methods. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. acs.orgyoutube.comyoutube.com For a molecule with a flexible side chain like this compound, MD simulations are essential for exploring its conformational landscape.

The N-(2-methylpropyl) group can rotate around the C-N bond, leading to various conformers. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom in the system. youtube.com This allows for the observation of how the molecule moves, flexes, and changes its conformation over time.

The results of an MD simulation can be used to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules. The flexibility of the side chain could play a significant role in its ability to fit into a binding site. nih.govresearchgate.net

Molecular Modeling and Interaction Studies

Molecular modeling encompasses a range of techniques used to study how a molecule interacts with other molecules, such as a receptor. sav.sknih.gov While avoiding specific biological implications, the general principles of molecular recognition can be explored for this compound.

The molecule possesses several features that can participate in intermolecular interactions:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 2-methylpropyl group is nonpolar and can engage in hydrophobic interactions.

Halogen Bonding: The chlorine atom can potentially act as a halogen bond donor.

Molecular docking is a computational technique that can predict the preferred orientation of one molecule when bound to another. In a hypothetical scenario, this compound could be docked into a generic binding pocket to explore its potential binding modes. The results would highlight which of the above interactions are most important for binding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. chemrevlett.comresearchgate.netnih.govmdpi.com The development of a QSAR/QSPR model for a class of compounds including this compound would involve several steps.

First, a set of molecular descriptors would be calculated for each molecule in the series. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP, polarizability, dipole moment.

Next, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a subset of these descriptors with the activity or property of interest. nih.gov The resulting model can then be used to predict the activity or property of new, unsynthesized compounds. The robustness and predictive power of the model are assessed through various validation techniques, such as cross-validation and the use of an external test set. nih.gov

Structure Activity Relationship Sar Investigations Pertaining to 2 Chloro N 2 Methylpropyl Pyridin 4 Amine Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for derivatives of 2-chloro-N-(2-methylpropyl)pyridin-4-amine relies on a combination of synthetic chemistry, biological evaluation, and computational modeling. Classical organic synthesis methods are employed to create a library of analogs with systematic variations in their chemical structure. nih.gov These variations can include substitutions at different positions on the pyridine (B92270) ring, modifications of the N-alkyl side chain, and the introduction of chiral centers to explore stereochemical effects.

Once synthesized, these new chemical entities are subjected to a battery of in vitro and in vivo biological assays to determine their functional profiles. nih.gov For instance, if the parent compound exhibits antimicrobial properties, derivatives are tested against a panel of microorganisms to quantify their minimum inhibitory concentrations (MICs). researchgate.netmdpi.com Similarly, for other potential activities like anticonvulsant or anti-inflammatory effects, specific assays are utilized to measure the desired biological response. nih.gov

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, play a pivotal role in modern SAR investigations. researchgate.netresearchgate.net QSAR models correlate variations in the physicochemical properties of the analogs with their biological activities to identify key structural features that govern their function. Molecular docking simulations can predict the binding modes of the derivatives within a biological target, offering a rational basis for the observed SAR and guiding the design of next-generation compounds. nih.gov

Impact of Substituent Modifications on Molecular Recognition and Functional Profiles

The biological activity of this compound derivatives is highly sensitive to structural modifications. Strategic alterations to the pyridine ring and the N-(2-methylpropyl) side chain can lead to significant changes in their potency, selectivity, and pharmacokinetic properties.

Strategic Variations at the Pyridine Ring Positions

The pyridine ring serves as a critical scaffold for molecular interactions. The electronic properties of the ring are influenced by the nature and position of its substituents. The 2-chloro substituent is an important feature, as halogens can modulate the lipophilicity and metabolic stability of a molecule. mdpi.com Nucleophilic aromatic substitution (SNAr) reactions of 2-chloropyridines are well-documented, indicating that this position is susceptible to displacement by various nucleophiles, which can be a strategy for further derivatization. researchgate.netnih.govresearchgate.net

The 4-amino group is crucial for the compound's activity, likely participating in key hydrogen bonding interactions with its biological target. Modifications to this group can have a profound impact. For example, acylation or sulfonylation of the amino group would alter its hydrogen bonding capacity and steric bulk.

An illustrative data table summarizing the expected impact of pyridine ring substitutions is presented below:

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
3 or 5Small, electron-withdrawing (e.g., -CN, -NO₂)Potential increaseMay enhance binding through additional electronic interactions or by modifying the pKa of the pyridine nitrogen.
3 or 5Bulky, lipophilic (e.g., -phenyl, -t-butyl)Potential decreaseSteric hindrance may prevent optimal binding to the target.
6Small, hydrogen bond donor/acceptor (e.g., -OH, -NH₂)Potential increaseCould form additional hydrogen bonds with the target receptor.
2 (replacement of -Cl)Other halogens (e.g., -F, -Br)VariableFluorine may increase metabolic stability, while bromine could alter binding affinity due to its size and polarizability.

Modifications of the N-(2-methylpropyl) Side Chain

Variations in the length and branching of the alkyl chain can have a substantial effect. For instance, replacing the isobutyl group with a smaller (e.g., ethyl) or larger (e.g., isopentyl) alkyl group could either improve or diminish the fit within the target's binding site. The introduction of cyclic structures, such as a cyclopropyl (B3062369) or cyclohexyl group, can enhance rigidity and potentially improve binding by reducing the entropic penalty upon binding. mdpi.com

The incorporation of polar functional groups, such as hydroxyl, ether, or amide moieties, into the side chain can introduce new hydrogen bonding opportunities and alter the compound's solubility and pharmacokinetic profile.

A hypothetical data table illustrating the effects of side chain modifications is shown below:

Side Chain ModificationExampleExpected Impact on ActivityRationale
Chain LengthN-ethyl, N-propylVariableShorter chains may not fully occupy the hydrophobic pocket, while longer chains may be too large.
BranchingN-sec-butyl, N-tert-butylVariableAltered branching affects the steric fit and may lead to either enhanced or diminished binding.
Introduction of RingsN-cyclopropylmethyl, N-benzylPotential increaseIncreased rigidity can lead to a more favorable binding entropy. Aromatic rings can introduce new pi-stacking interactions.
Introduction of Polar GroupsN-(2-hydroxy-2-methylpropyl)VariableMay increase water solubility but could decrease binding if the pocket is purely hydrophobic. May form new hydrogen bonds if the pocket has polar regions.

Influence of Stereochemical Features on Molecular Interactions

While this compound itself is achiral, the introduction of stereocenters in its derivatives can lead to stereoisomers with distinct biological activities. For example, if a chiral center is introduced in the N-alkyl side chain (e.g., by using N-(sec-butyl)), the resulting enantiomers may exhibit different potencies and efficacies. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.

The spatial arrangement of substituents is critical for optimal molecular recognition. One enantiomer may be able to form key interactions with the target that the other cannot, leading to a significant difference in their biological effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential components of a comprehensive SAR study.

Mechanistic Insights Derived from SAR Studies of this compound Analogs

SAR studies on analogs of this compound can provide valuable insights into their mechanism of action at the molecular level. By systematically probing the effects of structural changes, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity.

For instance, the consistent loss of activity upon modification of the 4-amino group would suggest that it is a critical hydrogen bond donor. The sensitivity of activity to the size and shape of the N-alkyl side chain points to its interaction with a well-defined hydrophobic pocket. The electronic effects of substituents on the pyridine ring can shed light on the importance of pi-stacking interactions or the role of the pyridine nitrogen's basicity in binding.

Ultimately, these mechanistic insights, derived from thorough SAR investigations, are instrumental in the rational design of more potent and selective analogs of this compound for various therapeutic applications.

Applications of 2 Chloro N 2 Methylpropyl Pyridin 4 Amine As a Versatile Chemical Synthon

General Utility in Advanced Organic Synthesis as a Key Intermediate

In the realm of advanced organic synthesis, 2-chloro-N-(2-methylpropyl)pyridin-4-amine serves as a crucial intermediate. The presence of a chlorine atom at the 2-position of the pyridine (B92270) ring makes this site susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a multitude of derivatives.

Furthermore, the amino group at the 4-position can be readily functionalized. For instance, it can undergo acylation, alkylation, and arylation reactions, providing a pathway to a diverse range of amides, secondary and tertiary amines. The isobutyl group attached to the nitrogen atom can influence the solubility and crystalline nature of the resulting compounds, which is a significant consideration in the purification and handling of synthetic intermediates.

Role in the Construction of Diverse Heterocyclic Scaffolds

The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The reactivity of both the chloro and amino groups can be harnessed to construct new rings onto the pyridine core.

For example, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazine, pyrimidine, or diazepine (B8756704) rings. Simultaneously or sequentially, the chlorine atom can be displaced by an intramolecular nucleophilic attack from a suitably positioned functional group, leading to the formation of bicyclic and polycyclic systems. The ability to form such complex structures is of high interest in the discovery of new biologically active molecules.

Building Block for the Development of Novel Functional Materials

The development of novel functional materials with tailored electronic, optical, or thermal properties is an area of intense research. The structural attributes of this compound make it an attractive building block for such materials. The pyridine ring, being an electron-deficient aromatic system, can be incorporated into conjugated polymers or small molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The N-(2-methylpropyl)amino group can be modified to include polymerizable moieties, allowing for the incorporation of this unit into larger polymeric structures. The presence of the chlorine atom offers a site for post-polymerization modification, enabling the fine-tuning of the material's properties.

Precursor in Coordination Chemistry for the Design of Chelating Ligands and Coordination Polymers

In the field of coordination chemistry, the design of ligands that can selectively bind to metal ions is of paramount importance. This compound can serve as a precursor for the synthesis of chelating ligands. The pyridine nitrogen and the exocyclic amino nitrogen can potentially coordinate to a metal center, although the direct chelation is less common for 4-aminopyridines. More often, the amino group is functionalized to introduce additional donor atoms, creating multidentate ligands.

For instance, modification of the amino group with arms containing other coordinating groups like carboxylates, phosphonates, or additional N-heterocycles can lead to the formation of ligands capable of forming stable complexes with a variety of metal ions. These complexes can have applications in catalysis, sensing, and as building blocks for coordination polymers or metal-organic frameworks (MOFs). The chlorine atom can also be substituted with other coordinating groups to enhance the ligand's denticity and coordination ability.

Environmental Behavior and Degradation Pathways of 2 Chloro N 2 Methylpropyl Pyridin 4 Amine

Photolytic Degradation Mechanisms

Detailed studies specifically outlining the photolytic degradation mechanisms of 2-chloro-N-(2-methylpropyl)pyridin-4-amine are currently unavailable. In general, the photolysis of organic compounds in the environment is influenced by factors such as the wavelength and intensity of sunlight, the presence of photosensitizers (e.g., humic substances), and the chemical structure of the compound itself. For chlorinated aromatic compounds, photolytic degradation can proceed through various pathways, including the cleavage of the carbon-chlorine bond, hydroxylation of the aromatic ring, and photooxidation of side chains. The pyridine (B92270) ring, being an electron-deficient aromatic system, may exhibit different photochemical reactivity compared to other aromatic structures. Without specific experimental data, any proposed degradation pathway for this compound would be purely speculative.

Biodegradation Pathways and Identification of Microbial Metabolites

There is a lack of specific research on the biodegradation of this compound by microbial communities in soil or water. The biodegradability of a compound is highly dependent on its chemical structure and the metabolic capabilities of the present microorganisms. For related chlorinated pyridine compounds, microbial degradation has been observed to occur through various enzymatic reactions, including hydroxylation, dehalogenation, and ring cleavage. The identification of microbial metabolites is essential for elucidating the complete biodegradation pathway and assessing the formation of potentially more persistent or toxic transformation products. However, no such metabolites have been identified for this compound.

Environmental Fate Modeling and Prediction

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models typically require input data on a compound's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and its degradation rate constants (e.g., photolysis and biodegradation half-lives). Due to the absence of experimental data on the degradation of this compound, the application of environmental fate models to predict its behavior is significantly hampered. Accurate modeling would necessitate the generation of empirical data on its persistence and transformation in various environmental compartments.

Future Research Directions and Concluding Perspectives on 2 Chloro N 2 Methylpropyl Pyridin 4 Amine

Exploration of Novel and Efficient Synthetic Routes

A primary area for advancement lies in the application of modern cross-coupling reactions. While traditional methods for the synthesis of aminopyridines exist, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile tool for the formation of the C-N bond. nih.govccspublishing.org.cn Future investigations could systematically screen a variety of palladium precatalysts and phosphine ligands to identify the optimal catalytic system for the coupling of 2,4-dichloropyridine with isobutylamine. The use of chelating phosphine ligands has been shown to be effective in the amination of 2-substituted pyridines. nih.gov Research into microwave-assisted protocols could also significantly accelerate reaction times and improve yields. researchgate.net

Furthermore, exploring alternative "greener" synthetic routes is a compelling direction. This could involve investigating transition-metal-free nucleophilic aromatic substitution (SNAr) reactions under more environmentally benign conditions, such as using water as a solvent with a suitable base like potassium fluoride. researchgate.netnih.gov While palladium catalysis is often employed for chloropyridines, for highly activated substrates, SNAr can be a viable and more sustainable alternative. nih.gov A systematic study comparing the efficiency, selectivity, and environmental impact of palladium-catalyzed versus SNAr methodologies for the synthesis of 2-chloro-N-(2-methylpropyl)pyridin-4-amine would be a valuable contribution.

Synthetic ApproachPotential AdvantagesKey Research Focus
Palladium-Catalyzed Amination High efficiency, broad substrate scope.Screening of ligands and catalysts for optimal performance with 2-chloropyridines. nih.govccspublishing.org.cn
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Optimization of reaction parameters (temperature, time, power). researchgate.net
Green SNAr Chemistry Environmentally friendly, potentially lower cost.Exploration of aqueous reaction media and alternative bases. nih.gov

Application of Advanced Spectroscopic and Analytical Techniques

Unambiguous structural characterization is the bedrock of chemical research. For this compound and its future derivatives, the application of advanced spectroscopic and analytical techniques will be crucial for confirming molecular structures, assessing purity, and elucidating subtle stereochemical and conformational features.

While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental structural information, the use of more sophisticated two-dimensional (2D) NMR techniques is essential for the definitive assignment of all proton and carbon signals, especially for more complex derivatives. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for establishing connectivity within the molecule. ipb.pt For instance, HMBC can be used to confirm the position of the N-(2-methylpropyl)amino group on the pyridine (B92270) ring through long-range correlations between the protons of the isobutyl group and the carbons of the pyridine ring.

High-resolution mass spectrometry (HRMS) is another indispensable tool for confirming the elemental composition of the parent compound and any newly synthesized derivatives. Furthermore, techniques like X-ray crystallography could provide definitive proof of the three-dimensional structure in the solid state, offering valuable insights into intermolecular interactions. A comprehensive spectroscopic and analytical dataset for this compound would serve as a critical reference for future studies.

TechniqueInformation ProvidedFuture Application
2D-NMR (COSY, HSQC, HMBC) Detailed structural connectivity.Unambiguous structure elucidation of novel derivatives. researchgate.netipb.pt
High-Resolution Mass Spectrometry (HRMS) Exact molecular formula.Confirmation of the identity of synthesized compounds.
X-ray Crystallography Three-dimensional molecular structure.Understanding solid-state packing and intermolecular forces.

High-Throughput Screening Approaches for New Derivatization Opportunities

High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid evaluation of large numbers of compounds. nih.gov This technology can be adapted for the discovery of new derivatization opportunities for this compound, moving beyond traditional one-at-a-time synthesis.

Future research could involve the development of a high-throughput synthesis platform to create a library of analogs based on the this compound scaffold. prf.org This could involve parallel synthesis techniques where the isobutylamino group is varied, or where further substitutions are introduced onto the pyridine ring. For example, the remaining chloro-substituent at the 2-position is a prime handle for further functionalization via nucleophilic substitution or cross-coupling reactions.

Once a library of derivatives is synthesized, HTS can be employed to screen for a variety of desired properties. This could include screening for binding affinity against a panel of biological targets, or for specific physicochemical properties relevant to materials science applications. The use of automated platforms for synthesis and screening would dramatically accelerate the pace of research and the identification of lead compounds for further development. prf.org

HTS ApplicationObjectiveEnabling Technologies
Parallel Synthesis Rapid generation of a diverse compound library.Automated liquid handlers, microplate-based reaction formats.
Biological Screening Identification of bioactive derivatives.Cell-based assays, enzyme inhibition assays, receptor binding assays. nih.gov
Physicochemical Property Screening Evaluation of properties like solubility, stability, etc.Automated analytical instrumentation.

Integration of Computational and Experimental Methodologies for Predictive Studies

The synergy between computational and experimental chemistry offers a powerful paradigm for modern molecular design and discovery. For this compound, integrating computational modeling from the outset can guide synthetic efforts, rationalize experimental findings, and predict the properties of yet-to-be-synthesized derivatives.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the parent compound. researchgate.net This theoretical data can then be correlated with experimental results from NMR and other spectroscopic techniques to provide a deeper understanding of the molecule's characteristics.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be a valuable tool for predicting the biological activity or other properties of a series of analogs. nih.gov By developing a QSAR model based on a training set of synthesized and tested derivatives of this compound, it would be possible to predict the activity of new, virtual compounds. researchgate.netnih.gov This predictive capability would allow researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The development of robust and validated computational models will be a key driver of future research in this area.

Computational MethodApplicationPredictive Power
Density Functional Theory (DFT) Calculation of electronic structure, geometry, and spectroscopic properties.Rationalization of experimental data and understanding of molecular properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and a specific property.Prediction of the activity of novel, unsynthesized compounds. nih.gov
Molecular Docking Simulating the interaction of a molecule with a biological target.Predicting binding modes and affinities to guide drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(2-methylpropyl)pyridin-4-amine, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-chloropyridin-4-amine derivatives with 2-methylpropylamine under reflux in solvents like dichloromethane or THF. Base catalysts (e.g., triethylamine) are often used to deprotonate the amine and enhance reactivity . Purification via column chromatography (hexane:EtOAc gradients) yields products with >90% purity, as shown in optimized protocols .

Q. What spectroscopic techniques are routinely employed to characterize this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at 325.1113) .
  • ¹H/¹³C NMR : Resolves pyridine ring protons (δ 7.5–8.5 ppm) and isobutyl substituents (δ 0.9–1.2 ppm for CH₃ groups) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance from the 2-methylpropyl group limits substitution efficiency?

  • Methodological Answer : Steric effects can be mitigated by:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Elevating reaction temperatures (80–100°C) to overcome kinetic barriers.
  • Introducing microwave-assisted synthesis for faster activation, as demonstrated in analogous pyrimidine systems .
    • Data Contradiction Note : Yields vary significantly (36–90%) depending on substituents; bulky aryl groups (e.g., naphthalen-2-yl) reduce efficiency due to steric clashes .

Q. What strategies resolve discrepancies in crystallographic data versus computational modeling for this compound’s hydrogen-bonding network?

  • Methodological Answer : X-ray crystallography (e.g., from ) reveals intermolecular N-H···N hydrogen bonds stabilizing the lattice. Discrepancies with DFT calculations may arise from solvent effects in simulations. Validate models using solvent-inclusive DFT (e.g., COSMO-RS) and compare with experimental XRD data .

Q. How can by-products from incomplete substitution (e.g., residual chloro intermediates) be identified and removed?

  • Methodological Answer :

  • Analytical : LC-MS monitors reaction progress; residual 2-chloropyridin-4-amine appears as a peak with m/z ~143.
  • Purification : Gradient elution in column chromatography (increasing EtOAc polarity) separates by-products. Recrystallization in pet-ether/EtOAc mixtures further enhances purity .

Q. What role does the chloro substituent play in modulating biological activity, and how can this be probed structurally?

  • Methodological Answer : The chlorine atom enhances electrophilicity, potentially interacting with biomolecular targets (e.g., kinases). To probe this:

  • Synthesize analogs with F, Br, or H substituents.
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels).
  • Use molecular docking (e.g., AutoDock Vina) to predict binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.